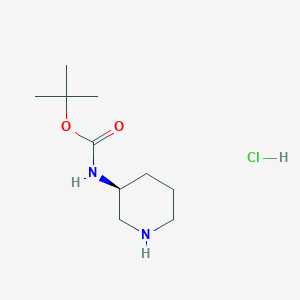

(S)-3-(Boc-amino)piperidine hydrochloride

Übersicht

Beschreibung

“(S)-3-(Boc-amino)piperidine hydrochloride” is a solid compound . It is used as an intermediate for pigments and is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a useful intermediate for the synthesis of a variety of chiral aminopiperidinyl quinol .

Synthesis Analysis

The synthesis of both enantiomers of 3-amino-1-Boc-piperidine is achieved by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . This approach affords the target compound in just one step with high yield and high enantiomeric excess starting from a commercial substrate .Molecular Structure Analysis

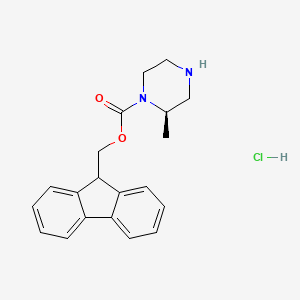

The molecular formula of “this compound” is C10H20N2O2 . The SMILES string representation isCC(C)(C)OC(=O)N[C@H]1CCCNC1 . Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has an optical activity of [α]/D -3.0±0.5°, c = 1 in DMF .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

(S)-3-(Boc-amino)piperidine hydrochloride has been utilized in the synthesis and characterization of novel compounds. Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, demonstrating the compound's utility in generating new chiral and achiral building blocks for further chemical synthesis. The synthesized compounds showed potential as intermediates for pharmaceuticals and agrochemicals (Matulevičiūtė et al., 2021).

Asymmetric Synthesis

This compound plays a critical role in asymmetric synthesis. Petri et al. (2019) demonstrated its use in the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. This method provided the target compound with high yield and enantiomeric excess, showcasing the compound's utility in creating chiral amines for pharmaceutical intermediates (Petri et al., 2019).

Catalytic Processes and Chemical Transformations

In catalytic processes and chemical transformations, this compound has been utilized to introduce efficiency and selectivity. Ju et al. (2014) reported the development of an efficient biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine, a valuable synthon for the synthesis of pharmaceutical intermediates. The process involved the use of recombinant ketoreductase (KRED) to reduce N-Boc-piperidin-3-one, achieving optically pure product with significant commercial potential (Ju et al., 2014).

Molecular Structure and Spectroscopic Analysis

This compound has also been the subject of studies focusing on molecular structure and spectroscopic analysis. Janani et al. (2020) conducted a comprehensive study characterizing 1-Benzyl-4-(N-Boc-amino)piperidine, providing insights into its structural features through spectroscopic investigations and computational studies. This research contributes to understanding the molecular properties and potential reactivity patterns of compounds derived from this compound (Janani et al., 2020).

Wirkmechanismus

Target of Action

It is known that the compound is used in the synthesis of pharmaceutical compounds . It is used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .

Mode of Action

The (S)-3-(Boc-amino)piperidine hydrochloride, also known as tert-butyloxycarbonyl (t-Boc or simply Boc), is a protecting group for amines . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The most common strategy to protect an amino group is to convert it into a carbamate .

Biochemical Pathways

It is known that the compound is used in the synthesis of bromodomain inhibitors as well as hepg2 cell cycle inhibitors used in anti-tumor therapy . These inhibitors likely affect the biochemical pathways related to bromodomains and HepG2 cell cycles.

Pharmacokinetics

It is known that the compound is used in the synthesis of pharmaceutical compounds , which would undergo pharmacokinetic processes once administered.

Result of Action

The result of the action of this compound is the protection of amines, allowing for transformations of other functional groups . This is particularly useful in the synthesis of pharmaceutical compounds , where the protection of amines can facilitate the synthesis of complex molecules.

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive and should be stored away from air . It should also be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . Furthermore, it should be stored away from oxidizing agents .

Safety and Hazards

Zukünftige Richtungen

“(S)-3-(Boc-amino)piperidine hydrochloride” is used as an intermediate for pigments and is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also a useful intermediate for the synthesis of a variety of chiral aminopiperidinyl quinol . Therefore, its future directions could involve its use in the synthesis of more complex compounds in these fields.

Relevant Papers The paper “Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases” describes the synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases (TAs-IMB), isopropylamine as amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor .

Biochemische Analyse

Biochemical Properties

(S)-3-(Boc-amino)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can alter the expression of specific genes, thereby impacting the production of proteins and other essential cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm. It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its activity and function. The efficient transport and distribution of this compound are essential for achieving the desired effects in target cells and tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can influence the interactions of this compound with other biomolecules and determine its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJZJMFUNRMGTA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)

![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)

![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)